molecular formula C6H7N5O B141273 7-甲基鸟嘌呤 CAS No. 578-76-7

7-甲基鸟嘌呤

货号 B141273
CAS 编号: 578-76-7
分子量: 165.15 g/mol
InChI 键: FZWGECJQACGGTI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Synthesis Analysis

7-MG is a natural compound that inhibits DNA repair enzyme poly (ADP-ribose) polymerase 1 (PARP-1) . The addition of the NAD+ substrate enables synthesis of negatively charged PAR and automodification of the enzyme, leading to the dissociation of the PARP-1–DNA complexes .


Molecular Structure Analysis

7-MG is a methylguanine that is guanine substituted by a methyl group at position 7 . It is a metabolite obtained during the methylation of DNA . Supramolecular ring structures of 7-methylguanine have been studied computationally .


Chemical Reactions Analysis

7-MG has been found to inhibit the poly (ADP-ribose) polymerase 1 (PARP1) enzyme, an important pharmacological target in anticancer therapy . Both 7-MG and its metabolite, 8-hydroxy-7-methylguanine (8h7mGua), inhibited PARP1 enzymatic activity in a dose-dependent manner .


Physical And Chemical Properties Analysis

7-MG appears as a crystalline form . Its chemical formula is C6H7N5O . The melting point is 370°C .

科学研究应用

Anticancer Drug Candidate

7-MG has been identified as a competitive inhibitor of the DNA repair enzyme poly (ADP-ribose) polymerase (PARP) and RNA-modifying enzyme tRNA-guanine transglycosylase (TGT). Its potential as an anticancer drug arises from its ability to inhibit these enzymes, which are crucial for the survival of cancer cells . Preliminary data suggest that 7-MG does not induce mutations or structural chromosomal abnormalities, making it a promising component for chemotherapy regimens .

PARP-1 Inhibition Mechanism

The molecular mechanisms by which 7-MG inhibits PARP-1 have been studied using molecular dynamics, fluorescence anisotropy, and single-particle Förster resonance energy transfer (spFRET) microscopy. These studies have shown that 7-MG competes with the substrate NAD+ and binds in the PARP-1 active site, mediated by hydrogen bonds and nonpolar interactions . This binding promotes the formation of PARP-1–nucleosome complexes and suppresses DNA-dependent PARP-1 automodification, potentially preventing the removal of genotoxic DNA lesions .

Pharmacokinetics and Toxicity Profile

7-MG has an attractive predicted profile of pharmacokinetics and toxicity. It exerts no significant adverse effects on the organism, which is crucial for its consideration as a therapeutic agent . The compound’s toxicological properties have been comprehensively studied, showing no blastomogenic activity or adverse effects in morphology when administered in established treatment regimens .

RNA Turnover Indicator

7-MG is a degradation product of nucleic acids and is present in small amounts in human urine. It may be considered an indicator of whole-body RNA turnover, providing insights into the metabolic processes involving RNA .

mRNA Maturation and Translation

In mRNA, the guanosine cap is methylated due to methyltransferase activity, which is required for maturation and translation. 7-MG plays a role in this process, and understanding its function can contribute to the knowledge of mRNA processing and its regulation .

DNA Adducts and Aging

7-MG adducts are normally present in DNA, exposed to various exogenous and endogenous methylating agents. The number of these adducts increases with aging, suggesting a potential role of 7-MG in the aging process and its associated molecular changes .

安全和危害

7-MG does not induce mutations or structural chromosomal abnormalities, and has no blastomogenic activity . A treatment regimen with 7-MG has been established in mice (50 mg/kg per os, 3 times per week), exerting no adverse effects or changes in morphology .

属性

IUPAC Name

2-amino-7-methyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7N5O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H3,7,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWGECJQACGGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9020873
Record name 7-Methylguanine
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Molecular Weight

165.15 g/mol
Source PubChem
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Physical Description

Solid
Record name 7-Methylguanine
Source Human Metabolome Database (HMDB)
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Product Name

7-Methylguanine

CAS RN

578-76-7
Record name 7-Methylguanine
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Record name 2-amino-1,7-dihydro-7-methyl-6H-purin-6-one
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Melting Point

370 °C
Record name 7-Methylguanine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 7-methylguanine and how is it formed?

A1: 7-Methylguanine (7-meG) is a modified DNA base formed by the alkylation of guanine at the N7 position. This modification primarily arises from the interaction of DNA with endogenous or exogenous alkylating agents. [, , , ]

Q2: What is the biological significance of 7-meG formation in DNA?

A2: While 7-meG is considered less mutagenic than other DNA adducts like O6-methylguanine, it can still interfere with DNA replication and transcription. [, , , ] Its presence has been linked to aging and may play a role in the development of certain cancers. [, ]

Q3: Does 7-meG formation vary throughout the cell cycle?

A3: Yes, research using synchronized rat liver cells shows that 7-meG formation, induced by dimethylnitrosamine, peaks during the G1 phase, decreases during DNA synthesis (S phase), and reaches its lowest point during hydroxyurea-induced cell cycle arrest. []

Q4: How does 7-meG formation differ in target and non-target tissues?

A4: Studies using N-nitrosomethylethylamine in rats revealed that the liver, a target organ, exhibited significantly higher levels of 7-meG compared to non-target tissues like the kidney, esophagus, and lung. This highlights the importance of tissue-specific metabolism in carcinogen activation. []

Q5: Does the route of administration affect 7-meG formation?

A5: Yes, research shows that intraperitoneal administration of dimethylnitrosamine leads to higher levels of 7-meG in kidney DNA compared to oral administration. This suggests that first-pass metabolism by the liver can significantly impact the dose reaching other organs. []

Q6: What is the molecular formula and weight of 7-methylguanine?

A6: The molecular formula of 7-methylguanine is C6H7N5O, and its molecular weight is 165.15 g/mol.

Q7: What spectroscopic techniques are used to characterize 7-methylguanine?

A7: Several spectroscopic techniques can be employed to characterize 7-meG, including:* NMR spectroscopy: Provides detailed structural information and can distinguish between different isomers. [, ]* Mass spectrometry: Determines the molecular weight and fragmentation patterns, aiding in structural elucidation. []* UV-Vis spectroscopy: Used for quantification and monitoring changes in the molecule. []

Q8: Does 7-meG exist in different forms?

A8: Yes, 7-meG can exist in both a closed ring form and an imidazole ring-opened form. The ring-opened form, N5-methyl-N5-formyl-2,5,6-triamino-4-hydroxypyrimidine, has been identified in vivo and shows greater persistence than the closed ring form. [, ]

Q9: Is 7-meG stable under physiological conditions?

A9: 7-meG in DNA can undergo spontaneous depurination, but its half-life varies depending on the tissue and the presence of repair mechanisms. [, ]

Q10: How does the presence of 7-meG affect DNA stability?

A10: The presence of 7-meG can create sites prone to depurination, potentially leading to DNA strand breaks and contributing to genomic instability. [, ]

Q11: What are the implications of 7-meG for cancer research?

A11: 7-meG serves as a valuable biomarker for assessing DNA damage caused by alkylating agents, some of which are potent carcinogens. [, , ] Understanding its formation, repair, and biological consequences is crucial for developing strategies to prevent and treat cancer.

Q12: Have computational methods been applied to study 7-meG?

A12: While the provided research papers don't delve deeply into computational studies, these methods can be employed to:* Model the interaction of 7-meG with DNA repair enzymes.* Simulate the impact of 7-meG on DNA structure and stability.* Develop QSAR models to predict the mutagenicity and carcinogenicity of compounds based on their ability to form 7-meG.

Q13: How do structural modifications to guanine affect its susceptibility to methylation at the N7 position?

A13: While the provided research focuses primarily on 7-meG, broader research suggests that:* Electron-donating groups on the purine ring can increase susceptibility to alkylation.* Steric hindrance around the N7 position can hinder alkylation.* The local sequence context within DNA can influence the accessibility of guanine to alkylating agents.

Q14: How is 7-meG typically extracted and quantified from biological samples?

A14: Common methods involve DNA extraction, hydrolysis to release individual bases, and analysis using techniques like:* High-performance liquid chromatography (HPLC) [, , , , , , ]* Gas chromatography-mass spectrometry (GC-MS) []* 32P-postlabeling assay [, , , , ]

Q15: How is the formation of 7-meG used to assess the efficacy of chemopreventive agents?

A15: Reduced 7-meG levels in DNA, following exposure to a carcinogen, can indicate the protective effect of a chemopreventive agent. This approach helps evaluate the ability of such agents to mitigate DNA damage caused by carcinogens. [, ]

Q16: Are there known mechanisms of resistance related to 7-meG formation or repair?

A16: Research indicates that variations in the activity of DNA repair enzymes, particularly those involved in the removal of alkylated bases, can influence susceptibility to DNA damage and potentially contribute to resistance to certain cancer treatments. [, ]

Q17: What are the known toxicological effects of 7-meG?

A17: While 7-meG itself is not directly toxic, its presence in DNA can contribute to mutations and genomic instability, potentially increasing the risk of cancer development. [, , ]

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